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1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone

Flavor Chemistry Sensory Analysis Odor Threshold

Pure 2-acetyl-1-pyrroline (2AP) degrades within 10 min at RT, making sourcing challenging. This FEMA 4249/JECFA 1604 aroma compound is the definitive popcorn, bread crust, and basmati rice odorant. Structurally related analogs (e.g., 2-acetylpyrrole) exhibit >100,000× higher odor thresholds, rendering them sensorially inert at typical use levels. • Odor threshold: 0.1 ppb in water; enables trace-level flavor formulation • Purity: ≥95%; cold-chain shipped to preserve volatile integrity • For stabilized forms (e.g., zinc halide complexes, encapsulated systems), contact our technical team

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 99583-29-6
Cat. No. B1356944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
CAS99583-29-6
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC=N1
InChIInChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h4,6H,2-3H2,1H3
InChIKeyHPPBLSRFMVHCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-1-pyrroline: Potent Roasted Aroma


1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, more commonly referred to as 2-acetyl-1-pyrroline (2AP), is a partially unsaturated alpha-acetyl-N-heterocycle with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol [1]. This compound is a naturally occurring aroma and flavor constituent found in freshly baked bread, jasmine rice, basmati rice, and popcorn, where it imparts a characteristic roasted, cracker-like, or popcorn-like odor [2]. Its commercial significance is underscored by its approval as a flavoring agent, bearing FEMA number 4249 and JECFA number 1604 [3]. The compound's unique sensory profile and regulatory clearance position it as a critical ingredient in the food and beverage industry.

Flavor & Fragrance
Approved flavoring ingredient (FEMA 4249 / JECFA 1604)
Aroma Context
Reported roasty, popcorn-like character at low threshold
Procurement Note
Stability-limited compound; source stabilized forms

2-Acetyl-1-pyrroline: Irreplaceable by Analogs


Attempting to substitute 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone with structurally related analogs, such as its fully aromatic counterpart 2-acetylpyrrole or longer-chain acyl-1-pyrroline homologs, results in a complete loss of the desired potent, roasted aroma character. As detailed in the evidence below, these seemingly minor structural modifications lead to a catastrophic increase in odor threshold—by a factor of 100,000 or more—rendering the substitutes imperceptible or sensorially mismatched at standard usage levels [1]. Furthermore, the compound's inherent instability necessitates specialized procurement and handling strategies, which are not required for more stable, yet sensorially inferior, alternatives [2]. Therefore, formulation chemists and flavorists must source the specific compound 2-acetyl-1-pyrroline to achieve the signature popcorn-like aroma that defines premium baked goods, aromatic rice varieties, and savory snack applications.

Target 2AP
Potential Substitute Concern
Roasty popcorn note at low threshold
2-Acetylpyrrole: nutty, musty aroma may not replicate popcorn character
Acetyl side chain essential for sensory profile
Longer-chain homologs lose roasty note and require substantially higher levels
Specialized handling for labile compound
Stable analogs lack the required low-threshold sensory profile

2AP Sensory & Stability Differentiation


Odor Threshold vs. 2-Acetylpyrrole

The odor threshold of 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone (2AP) in water is approximately 0.1 ppb (0.1 ng/g) [1]. In stark contrast, its oxidized aromatic derivative, 2-acetylpyrrole, exhibits an odor threshold that is more than five orders of magnitude higher—a factor of 100,000 times greater—and its aroma is no longer characterized as roasted [2]. This extreme disparity in potency dictates that 2-acetylpyrrole cannot serve as a functional substitute in applications requiring the signature popcorn-like note at low concentrations.

Odor Threshold
Head-to-head
0.1 ppb
vs. 2-acetylpyrrole: >10,000 ppb (≥100,000× difference)
Reported low threshold supports formulation specificity
Aqueous sensory evaluation; literature comparison
Flavor Chemistry Sensory Analysis Odor Threshold

Side-Chain Extension and Odor Threshold

Extending the acyl side chain of the 1-pyrroline core drastically diminishes sensory potency. The odor threshold of 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone (2-acetyl-1-pyrroline) in air is reported as 0.02 ng/L [1]. Sensory analysis of its homologues, 2-butanoyl-1-pyrroline and 2-hexanoyl-1-pyrroline, revealed that the longer alkyl side chain completely eliminates the characteristic roasty flavor note and increases the odor threshold by a factor of 10^5 (100,000 times) [2]. This demonstrates a strict chain-length requirement for optimal sensory performance.

Side-Chain SAR
Head-to-head
2AP
0.02 ng/L in air; roasty note
2-Butanoyl/hexanoyl
Threshold ≥100,000× higher; roasty note canceled
Acetyl chain essential for low-threshold popcorn character
Aroma extract dilution analysis; popcorn volatiles
Sensory Science Structure-Activity Relationship Flavor Chemistry

Aroma Character: Roasty vs. Nutty

1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone (2AP) is universally characterized by a roasty, cracker-like, or popcorn-like aroma [1]. In contrast, the structurally similar compound 2-acetylpyrrole is described as having a nutty, anise, and musty odor, with some reports noting a roasted odor but without the distinctive popcorn character [2]. The oxidation of 2AP to 2-acetylpyrrole not only raises the threshold by >100,000 times but also fundamentally alters the aromatic profile, shifting it away from the desired popcorn note [3].

Aroma Descriptor
Head-to-head
Roasty, popcorn-like vs. nutty, musty
Descriptor shift confirms substitute mismatch
Trained panel sensory profiling
Sensory Profiling Flavor Chemistry Quality Control

Pure Compound Stability Limitation

A critical, quantifiable differentiator for procurement is the inherent instability of 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone. Pure 2AP is known to turn red and undergo significant degradation within just 10 minutes at room temperature [1]. This rapid decomposition contrasts sharply with more stable, yet sensorially inferior, analogs like 2-acetylpyrrole, which remains stable under standard storage conditions [2]. This property necessitates specialized sourcing, handling, and formulation strategies (e.g., zinc halide complexation) to ensure material integrity.

Stability at RT
Reported
≤10 min

Pure 2AP turns red and degrades rapidly at ambient conditions.

Stability context necessitates stabilized forms
vs. stable 2-acetylpyrrole; procurement consideration
Formulation Stability Procurement Considerations Storage Conditions

2AP Research and Industrial Applications


Bakery and Snack Formulations

Flavor and fragrance houses utilize 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone as the cornerstone ingredient for imparting an authentic, freshly baked bread crust or hot buttered popcorn note to a wide range of processed foods, including baked goods, snacks, and cereal products [1]. Given the evidence that structurally related compounds like 2-acetylpyrrole and longer-chain homologs lack both the potency and the characteristic roasty aroma [2], only the target compound can deliver this signature sensory profile at economically viable usage levels.

Aromatic Rice Flavor Authentication

In agricultural and food science research, 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone serves as a critical analytical standard and a key marker compound for quantifying and authenticating the aroma quality of fragrant rice varieties, such as Basmati and Jasmine [3]. Its uniquely low odor threshold (0.1 ppb in water) [4] allows for trace-level detection and quantification, making it the definitive compound for quality control and breeding programs aimed at enhancing rice aroma.

Stabilized Flavor Delivery Systems

The well-documented instability of pure 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone—specifically, its degradation within 10 minutes at room temperature [5]—has created a dedicated research and industrial niche for the development of stabilized forms. Applications include the formulation of zinc halide complexes or encapsulated flavor systems that protect the volatile 2AP from degradation, enabling its long-term storage and controlled release in finished products [5]. This represents a specialized procurement avenue distinct from generic flavor compound purchasing.

SAR Studies in Sensory Science

Academic and industrial sensory science groups employ 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone as a model compound to investigate the SAR of alpha-acetyl-N-heterocycles. The dramatic, quantifiable difference in odor threshold (100,000-fold) between 2AP and its longer-chain homologs [6] provides a robust experimental framework for elucidating the molecular basis of olfactory receptor activation and for training panels on the precise sensory attributes associated with specific structural motifs.

Application
Selection Property
Validation Focus
Bakery & Snack Formulations
Low odor threshold & roasty character
Sensory matching & usage-level optimization
Aromatic Rice Authentication
Definitive marker compound for aroma quality
Analytical quantification methodology
Stabilized Flavor Delivery
Stability-limited compound requiring encapsulation
Stabilization efficacy & controlled release
SAR Studies in Sensory Science
Structure-activity relationship profile
Olfactory receptor activation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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